molecular formula C12H9F2NO4 B12078119 ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate

ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate

Cat. No.: B12078119
M. Wt: 269.20 g/mol
InChI Key: VITAGMQGUBZEHJ-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-2-hydroxyquinoline and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5,7-difluoro-3-oxo-2-oxo-1H-quinoline-4-carboxylate.

    Reduction: Formation of 5,7-difluoro-3-hydroxy-2-hydroxy-1H-quinoline-4-carboxylate.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of bacterial infections and as an anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action but different structural features.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced potency and broader spectrum of activity.

    Levofloxacin: Another fluoroquinolone with improved pharmacokinetic properties and reduced side effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H9F2NO4

Molecular Weight

269.20 g/mol

IUPAC Name

ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H9F2NO4/c1-2-19-12(18)9-8-6(14)3-5(13)4-7(8)15-11(17)10(9)16/h3-4,16H,2H2,1H3,(H,15,17)

InChI Key

VITAGMQGUBZEHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC2=C1C(=CC(=C2)F)F)O

Origin of Product

United States

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